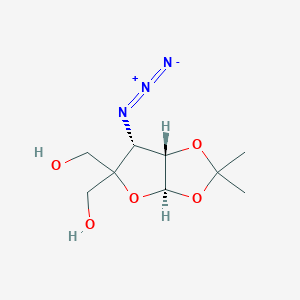

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose typically involves the following steps:

Protection of the Ribose: The ribose sugar is protected using isopropylidene to form 1,2-O-isopropylidene-D-ribofuranose.

Azidation: The hydroxyl group at the 3-position is converted to an azide group using reagents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

Deoxygenation: The hydroxyl group at the 3-position is removed to form the deoxy derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

化学反应分析

Types of Reactions

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose undergoes several types of chemical reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

Pyridinium Chlorochromate (PCC): Used for oxidation reactions.

Major Products

Aminated Derivatives: Formed from the reduction of the azide group.

Oxidized Derivatives: Formed from the oxidation of the hydroxyl group.

科学研究应用

Antiviral Activity

Research has indicated that derivatives of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose exhibit promising antiviral properties. Specifically, studies have shown that nucleoside analogs derived from alpha-D-ribofuranose can inhibit viral replication through mechanisms involving interference with viral RNA synthesis. These compounds are being explored as potential treatments for various viral infections, including HIV and hepatitis viruses .

Anticancer Properties

The compound and its derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, some studies have reported that modified ribofuranose analogs demonstrate significant antiproliferative activity against HeLa cells and other tumor-derived cell lines. This suggests potential applications in cancer therapy by targeting cellular pathways involved in tumor growth and survival .

Glycobiology Research

In glycobiology, this compound serves as a critical building block for synthesizing glycosylated compounds. Its azido group allows for click chemistry applications, facilitating the attachment of various biomolecules to study glycan interactions and functions in biological systems. This is particularly relevant in understanding cell signaling and immune responses .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the analgesic and anti-inflammatory properties of derivatives synthesized from this compound. For example:

| Compound | Dosage (mg/kg) | Analgesic Activity (Tail Flick Test) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| 2a | 50 | 2.52 ± 0.14 min (P < 0.001) | 82.6% (P < 0.001) |

| 4 | 100 | Not specified | 87.6% (P < 0.001) |

These findings indicate that certain derivatives not only alleviate pain but also reduce inflammation significantly in animal models .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized four derivatives from the starting material using various chemical reactions such as benzylation and tosylation. The biological evaluation showed that these derivatives exhibited significant analgesic effects comparable to standard analgesics used in clinical settings .

Case Study 2: Antiviral Screening

Another research effort focused on screening ribofuranose-based compounds for antiviral activity against HIV. The results highlighted that specific modifications to the ribofuranose structure enhanced the compounds' efficacy against viral replication without notable cytotoxicity to host cells .

作用机制

The mechanism of action of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose involves its interaction with glycan-related enzymes and proteins. The azide group can participate in bioorthogonal reactions, allowing for the labeling and tracking of glycans in biological systems. This compound can also inhibit or modify the activity of glycan-processing enzymes, thereby affecting glycan synthesis and degradation pathways .

相似化合物的比较

Similar Compounds

3-Azido-3-deoxy-1,2-O-isopropylidene-alpha-D-ribofuranose: Lacks the hydroxyl group at the 4-position.

3-Azido-3-deoxy-4-hydroxy-methyl-beta-D-ribofuranose: Differing stereochemistry at the anomeric carbon.

Uniqueness

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose is unique due to its specific combination of functional groups and stereochemistry, which makes it particularly useful in glycobiology research. Its azide group allows for bioorthogonal labeling, and its protected ribose structure provides stability during chemical reactions .

生物活性

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose (CAS No. 247025-10-1) is a derivative of ribofuranose that has garnered attention due to its potential biological activities. This compound is characterized by a unique azido group, which may impart significant pharmacological properties. Its molecular formula is C9H15N3O5, with a molecular weight of approximately 245.23 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O5 |

| Molecular Weight | 245.23 g/mol |

| CAS Number | 247025-10-1 |

| SMILES | CC1(C)O[C@H]2OC(CO)(CO)C@@H[C@H]2O1 |

| IUPAC Name | [(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |

Antiviral Properties

Research indicates that analogues of α-D-ribofuranose, including derivatives like this compound, exhibit antiviral activities. A study demonstrated that these compounds could inhibit viral replication through mechanisms that are still under investigation .

Analgesic and Anti-inflammatory Effects

In pharmacological studies, certain α-D-ribofuranose derivatives have shown significant analgesic and anti-inflammatory effects. For instance, a derivative closely related to our compound demonstrated:

- Analgesic Activity : In tail immersion tests, it exhibited a notable reduction in pain response (P < 0.001).

- Anti-inflammatory Activity : Inhibition of paw edema in carrageenan-induced rats was reported at rates of up to 87.6% (P < 0.001) after administration .

Antioxidant and Antimicrobial Activity

While some derivatives have shown promising results in antioxidant assays (DPPH radical scavenging), the specific compound did not demonstrate significant antimicrobial or cytotoxic activity against various cell lines including HeLa cells in preliminary tests .

Case Studies and Experimental Findings

A comprehensive study synthesized several derivatives from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-alpha-D-ribofuranose and evaluated their biological activities using standard in vitro and in vivo methods. The key findings include:

- Synthesis : Derivatives were synthesized through benzylation, tosylation, and acetylation reactions.

- Pharmacological Evaluation :

- Compound 2a : Showed significant analgesic effects at a dosage of 50 mg/kg.

- Compound 4 : Demonstrated high anti-inflammatory efficacy with over 87% inhibition of edema at 100 mg/kg.

These findings highlight the potential therapeutic applications of ribofuranose derivatives in pain management and inflammation control.

属性

IUPAC Name |

[(3aR,6R,6aS)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPBGRHABGKBNJ-XVMARJQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。